molecular formula C19H16N2O3 B6415790 6-Amino-3-(3-benzyloxyphenyl)picolinic acid CAS No. 1258621-33-8

6-Amino-3-(3-benzyloxyphenyl)picolinic acid

Cat. No.: B6415790
CAS No.: 1258621-33-8
M. Wt: 320.3 g/mol
InChI Key: PUNCUBFRDPDKCH-UHFFFAOYSA-N
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Description

6-Amino-3-(3-benzyloxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position and a benzyloxyphenyl group at the 3rd position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-benzyloxybenzaldehyde.

    Condensation Reaction: The 3-benzyloxybenzaldehyde undergoes a condensation reaction with 2-cyanopyridine in the presence of a base to form the intermediate product.

    Reduction: The intermediate product is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions, where the amino or benzyloxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Amino-3-(3-benzyloxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 6-Amino-3-(4-benzyloxyphenyl)picolinic acid
  • 6-Amino-3-(2-benzyloxyphenyl)picolinic acid
  • 6-Amino-3-(3-BOC-aminophenyl)picolinic acid

Comparison: 6-Amino-3-(3-benzyloxyphenyl)picolinic acid is unique due to the specific positioning of the benzyloxy group at the 3rd position. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the benzyloxy group can affect the compound’s ability to interact with molecular targets, thereby impacting its efficacy in various applications.

Properties

IUPAC Name

6-amino-3-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-17-10-9-16(18(21-17)19(22)23)14-7-4-8-15(11-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNCUBFRDPDKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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